3-(2-Methoxyphenyl)pyridine
Overview
Description
3-(2-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-methoxyphenyl group at the third position
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is known to interact with various biological targets
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways . The exact interaction of 3-(2-Methoxyphenyl)pyridine with its targets and the resulting changes would require further investigation.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformations, and its eventual elimination
Result of Action
Understanding these effects would require detailed studies at the molecular and cellular levels, examining changes in gene expression, protein function, cellular signaling, and other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect how this compound interacts with its targets and exerts its effects . .
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyphenyl)pyridine, like other pyridines, plays a significant role in biochemical reactions. Pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability . They can act as bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings .
Cellular Effects
Pyridine-containing compounds have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Molecular Mechanism
Pyridines are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Metabolic Pathways
Pyridines are known to be involved in various metabolic pathways in microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium catalyst to couple a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridine. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Another method involves the direct arylation of pyridine with 2-methoxyphenyl halides using transition metal catalysts such as palladium or nickel. This method offers a straightforward route to the target compound with high regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: 3-(2-Hydroxyphenyl)pyridine.
Reduction: 3-(2-Methoxyphenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenylpyridine: Lacks the methoxy group, affecting its electronic properties and reactivity.
2-Methoxyphenylboronic acid: Used in similar coupling reactions but has different functional groups.
Uniqueness
3-(2-Methoxyphenyl)pyridine is unique due to the presence of both the methoxy and phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPLQGCHSVXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399712 | |
Record name | 3-(2-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-01-0 | |
Record name | 3-(2-Methoxyphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5958-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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